4-Hydroxy-3-(trimethylsilyl)benzonitrile
Description
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Properties
Molecular Formula |
C10H13NOSi |
|---|---|
Molecular Weight |
191.30 g/mol |
IUPAC Name |
4-hydroxy-3-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3 |
InChI Key |
LGNMQIWGBXEIAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Safety data sheet (SDS) for 4-Hydroxy-3-(trimethylsilyl)benzonitrile
The following is an in-depth Technical Safety & Handling Guide for 4-Hydroxy-3-(trimethylsilyl)benzonitrile .
Status: Research Chemical | Classification: Predicted Safety Profile (SAR Analysis)
Executive Summary & Chemical Identity
Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
This guide provides a rigorous safety profile for This compound , a specialized organosilicon intermediate used primarily as a building block in the synthesis of pharmaceutical scaffolds (e.g., via ipso-substitution or cross-coupling). As a specific public Safety Data Sheet (SDS) is not widely indexed for this exact regioisomer, this document synthesizes safety data based on Structure-Activity Relationships (SAR) , utilizing the established profiles of its parent pharmacophores: 4-Hydroxybenzonitrile and Aryltrimethylsilanes.
Chemical Specifications
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 191.30 g/mol |
| Functional Groups | Nitrile (-CN), Phenolic Hydroxyl (-OH), Trimethylsilyl (-SiMe |
| Physical State | Solid (Predicted: White to Off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |
| Predicted CAS | Not Listed in Public Inventories (Treat as Novel Chemical Entity) |
Hazard Identification & Risk Assessment (GHS)
Core Directive: Treat this compound with the combined precautions of a toxic nitrile and a corrosive phenol .
GHS Classification (Derived)
Based on the toxicity of 4-Hydroxybenzonitrile (CAS 767-00-0) and the lipophilic enhancement of the TMS group:
-
Acute Toxicity, Oral (Category 3/4): Toxic if swallowed.[2] The nitrile moiety can metabolize to release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The phenolic proton is acidic (
). -
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]
The "Lipophilic Trojan Horse" Effect
The Trimethylsilyl (TMS) group significantly increases the lipophilicity (
-
Risk: Enhanced dermal absorption. The compound can penetrate the stratum corneum more effectively than simple phenols, potentially delivering the toxic nitrile payload systemically.
-
Control: Standard nitrile gloves may be insufficient for prolonged contact. Double-gloving or Silver Shield® laminates are recommended for solution handling.
Safe Handling & Experimental Protocols
A. Stability & Reactivity (The "Protodesilylation" Risk)
While aryl-silanes are generally robust, the presence of the phenolic -OH creates a push-pull system that can make the C-Si bond susceptible to cleavage under specific conditions.
-
Incompatible Materials:
-
Strong Acids/Bases: Can trigger protodesilylation (cleavage of the TMS group), releasing Trimethylsilanol and the parent nitrile.
-
Fluoride Sources (TBAF, HF): Will rapidly cleave the C-Si bond.
-
Oxidizing Agents: Incompatible with the oxidizable phenolic moiety.
-
B. Handling Workflow (DOT Diagram)
The following decision tree outlines the safe handling logic for this compound in a research setting.
Figure 1: Operational workflow for handling silyl-functionalized benzonitriles.
Emergency Response & Toxicology
Mechanism of Action[3][6][7][8]
-
Phenolic Effect: Direct protein denaturation upon contact (chemical burn).
-
Nitrile Metabolism: Potential for cytochrome P450-mediated oxidation, releasing cyanide (
). While slower than aliphatic nitriles, the risk necessitates "Cyanide Awareness."
First Aid Protocols (Self-Validating)
-
Inhalation: Move to fresh air. If breathing is labored, assume respiratory irritation from phenolic dust.
-
Skin Contact:
-
Immediate Action: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. PEG-400 is superior for solubilizing and removing lipophilic phenols.
-
Contraindication: Do not use ethanol (may enhance absorption).
-
-
Eye Contact: Rinse for 15 minutes.[3] The TMS group does not hydrolyze to acid in the eye (unlike chlorosilanes), so standard saline irrigation is effective.
Emergency Decision Logic
Figure 2: Emergency response triage for exposure incidents.
Storage & Disposal
Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen . While the C-Si bond is stable, the phenolic group is prone to oxidation (browning) over time.
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass. Avoid silicone greases on ground glass joints (solvent swelling); use Teflon sleeves.
Disposal (Environmental Stewardship)
-
Classification: Hazardous Organic Waste (Toxic/Irritant).
-
Segregation: Do NOT mix with strong acid waste streams. Acidic hydrolysis could release the nitrile moiety or modify the waste profile unexpectedly.
-
Method: Incineration with afterburner and scrubber (to handle
and ash).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Hydroxybenzonitrile (CID 135). National Library of Medicine. Retrieved from [2]
-
Fisher Scientific. (2024). Safety Data Sheet: Aryl Silanes General Handling. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzonitrile compounds. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
